Superior Anti-HIV Potency: DAPTA vs. Maraviroc in Viral Entry Inhibition
DAPTA demonstrates significantly greater potency in inhibiting HIV-1 entry compared to the small molecule CCR5 antagonist Maraviroc. In a direct comparison, DAPTA was found to be approximately 1000 times more potent than Maraviroc in inhibiting virus entry [1].
| Evidence Dimension | Inhibition of HIV-1 virus entry |
|---|---|
| Target Compound Data | DAPTA is ~1000-fold more potent |
| Comparator Or Baseline | Maraviroc (reference compound) |
| Quantified Difference | DAPTA is 1000 times more potent than Maraviroc |
| Conditions | In vitro HIV-1 entry assay |
Why This Matters
This large potency differential directly impacts the concentration required for effective viral inhibition in cell culture and potentially in vivo models, influencing experimental design and cost-efficiency.
- [1] Abstract Archive. Comparative analysis of DAPTA and Maraviroc in HIV-1 entry inhibition. View Source
